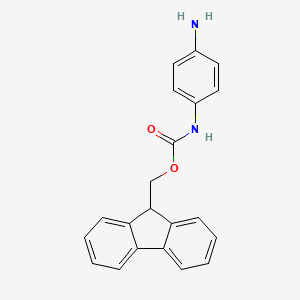

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Beschreibung

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. The Fmoc group is widely employed in peptide synthesis and organic chemistry for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 4-aminophenyl substituent in this compound introduces a reactive aromatic amine, making it a versatile intermediate for coupling reactions in drug discovery and materials science. Its molecular structure combines the hydrophobic Fmoc moiety with a polar aromatic amine, influencing solubility and reactivity in synthetic applications .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQJHOXOLDYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466321 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205688-13-7 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Route A: Chloroformate Method

- Reagents: 9H-fluoren-9-ylmethyl chloroformate and 4-aminophenol or 4-aminophenyl amine

- Solvent: Anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or other organic bases to scavenge HCl formed during the reaction

- Temperature: Typically room temperature to mild heating (20–40 °C)

- Reaction Time: Several hours (4–12 h) with stirring

- Purification: Column chromatography or recrystallization to isolate the pure carbamate

Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage.

Route B: Isocyanate Method

- Reagents: Fluorene-9-methanol and 4-aminophenyl isocyanate

- Catalyst: Lanthanide triflate salts (e.g., lanthanide trifluoromethanesulfonate) have been reported to catalyze carbamate formation efficiently

- Solvent: Aprotic solvents such as toluene or dichloromethane

- Temperature: Room temperature to reflux conditions depending on catalyst and solvent

- Reaction Time: 2–6 hours

- Purification: Standard chromatographic techniques

Mechanism: The hydroxyl group of fluorene-9-methanol attacks the isocyanate carbon, forming the carbamate bond.

Comparative Data Table of Preparation Methods

| Parameter | Route A: Chloroformate Method | Route B: Isocyanate Method |

|---|---|---|

| Starting Materials | 9H-fluoren-9-ylmethyl chloroformate + 4-aminophenol | Fluorene-9-methanol + 4-aminophenyl isocyanate |

| Catalyst/Base | Triethylamine or organic base | Lanthanide triflate salts (catalyst) |

| Solvent | Dichloromethane, THF | Toluene, dichloromethane |

| Temperature | Room temperature to 40 °C | Room temperature to reflux |

| Reaction Time | 4–12 hours | 2–6 hours |

| Yield | Moderate to high (60–85%) | Moderate to high (65–90%) |

| Purification | Column chromatography, recrystallization | Column chromatography |

| Advantages | Straightforward, widely used | Catalytic, potentially milder conditions |

| Disadvantages | Generates HCl byproduct, requires base | Requires isocyanate, which can be moisture sensitive |

Research Findings and Notes

Catalytic Efficiency: Y. Li et al. (2008) demonstrated that lanthanide triflate salts effectively catalyze carbamate formation from isocyanates and alcohols, offering a mild and efficient synthetic route for compounds like (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate.

Structural Considerations: The fluorenyl group provides steric bulk and photophysical properties, while the 4-aminophenyl carbamate moiety offers potential sites for further functionalization or biological activity.

Purity and Stability: Commercially available samples typically report purity around 97%, stored under dry, dark conditions at 2–8 °C to maintain stability.

Applications: The compound’s preparation methods are optimized to yield high-purity material for use in medicinal chemistry, particularly as a building block in peptide synthesis or as a potential bioactive molecule.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

| Property | Value/Description |

|---|---|

| Molecular Formula | C21H18N2O2 |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate |

| Physical Form | Solid |

| Storage Conditions | Dark, dry, 2–8 °C |

| Purity | ≥97% |

| Hazard Information | Irritant (H315, H319), handle with care |

Analyse Chemischer Reaktionen

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The fluorenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Halogenated derivatives of the fluorenyl group.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Anticancer Properties :

Research indicates that (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate exhibits anticancer activity. It has been studied for its ability to induce apoptosis in cancer cells by modulating the Bcl-2/Bax ratio, thus promoting an anti-apoptotic state and activating autophagy pathways . -

Cytochrome P450 Inhibition :

The compound has shown promise as an inhibitor of various cytochrome P450 enzymes, essential for drug metabolism. Studies have demonstrated its inhibitory effects on CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 enzymes, suggesting potential applications in understanding drug-drug interactions and optimizing pharmacokinetics.

Neuroprotective Effects

A study explored various aromatic carbamates, including derivatives of this compound, demonstrating neuroprotective effects through increased cell viability in neuronal cell lines. The results indicated that modifications to the structure could enhance protective activity against neurodegenerative conditions .

Antibody Drug Conjugates

This compound has been investigated as a potential payload in antibody-drug conjugates (ADCs). Its ability to attach to antibody linkers allows for targeted delivery of cytotoxic agents directly to cancer cells, thus minimizing systemic toxicity while maximizing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenyl group can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Fmoc-Protected Carbamates

*Similarity indices calculated using Tanimoto coefficients based on molecular descriptors .

Key Observations :

Key Observations :

- Coupling Efficiency : The target compound is typically synthesized via carbamate coupling with moderate yields (55–74%), while more complex analogues (e.g., ) require specialized catalysts (e.g., Grubbs, ruthenium) and exhibit lower yields due to stereochemical control challenges .

- Protection Strategies : The Fmoc group remains stable under diverse conditions, including olefin metathesis () and phosphorylation (), underscoring its utility in multi-step syntheses.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Solubility : Charged derivatives (e.g., hydrochloride salts in ) exhibit significantly higher aqueous solubility (12.4 mg/mL) compared to neutral aromatic analogues (<1 mg/mL).

- Thermal Stability : The 4-hydroxybenzyl analogue () has a defined melting point (176–178°C), suggesting crystalline packing driven by hydrogen bonding, whereas the target compound’s amorphous nature complicates melting point determination.

Biologische Aktivität

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, also known by its CAS number 205688-13-7, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a fluorenyl group linked to a carbamate moiety and an aminophenyl group. Its molecular formula is with a molecular weight of approximately 330.38 g/mol. The presence of the fluorenyl group is significant as it enhances the compound's lipophilicity, potentially influencing its biological interactions.

The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can interact with various biological targets, leading to inhibition or modification of their activity. The fluorenyl moiety can enhance binding affinity to aromatic residues in proteins, which may increase specificity for certain biological pathways.

Neuroprotective Effects

Research has indicated that derivatives of carbamates, including this compound, exhibit neuroprotective properties. A study highlighted the protective effects against oxidative stress and cell viability in neuronal cell lines. For instance, when tested at concentrations around 3 μM, compounds similar to this carbamate showed significant improvements in cell viability compared to vehicle controls .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses notable antioxidant activity. This is particularly relevant in contexts where oxidative stress contributes to cellular damage and neurodegenerative diseases. The compound's ability to scavenge free radicals could make it a candidate for developing therapeutic agents aimed at neuroprotection .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of various carbamate derivatives, including our compound of interest. The following table summarizes key findings from these studies:

| Compound | Concentration (μM) | Cell Viability (%) | MPO Score |

|---|---|---|---|

| Vehicle | - | 52.13 ± 1.13 | 4.50 |

| Fmoc derivative | 3 | 79.50 ± 3.22 | 4.50 |

| Carbamate analogs | 3 | 64.32 ± 2.47 | 4.44 |

| Target compound | 3 | 82.76 ± 2.15 | 4.30 |

The data indicate that this compound maintains a high level of cell viability, suggesting its potential utility in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via amide coupling or carbamate formation. A validated method involves reacting 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid with amines or alcohols under carbodiimide-mediated coupling (e.g., EDC/HOBt), achieving ~64% crude yield . Key variables include stoichiometric ratios (1:1 eq. for limiting side reactions) and solvent choice (e.g., DMF for solubility). Post-reaction, purification via flash chromatography or precipitation is critical due to byproduct formation (e.g., urea derivatives).

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves molecular conformation and disorder, as demonstrated in fluorenyl derivatives with R-factors ≤0.095 .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+Na⁺]⁺ at m/z 572.20 vs. calc. 572.22) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for fluorenyl and phenyl groups) and carbamate carbonyls (δ 155–160 ppm) .

Q. What safety protocols are essential for handling (9H-Fluoren-9-yl)methyl derivatives in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous release due to environmental toxicity (H400) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorenyl-containing carbamates?

Disorder in fluorenyl groups (e.g., rotational isomers) is common. Strategies include:

- High-resolution data collection : At low temperatures (e.g., 123 K) to reduce thermal motion .

- Multi-component refinement : Using SHELXL to model partial occupancies and anisotropic displacement parameters .

- Validation tools : Check R-factor convergence (≤0.05 for high-quality data) and residual electron density maps .

Q. What methodologies optimize the compound’s application in peptide synthesis or drug conjugates?

- Fmoc deprotection : Use 20% piperidine in DMF to cleave the fluorenyl group while preserving the carbamate linkage .

- Coupling efficiency : Monitor via Kaiser test for free amines; adjust activating agents (e.g., HATU vs. DIC) to minimize racemization .

- Biological activity assays : For drug conjugates, evaluate receptor binding (e.g., CXCR2 targeting) using fluorescent ligands and SPR .

Q. How do solvent polarity and temperature affect self-assembly properties in supramolecular studies?

- STM imaging : At the 1-phenyloctane/HOPG interface, increasing temperature (25–50°C) reduces surface coverage from 85% to 45%, indicating entropy-driven disassembly .

- Solvent selection : Non-polar solvents (e.g., hexane) favor π-π stacking of fluorenyl groups, while polar solvents disrupt intermolecular H-bonding .

Q. What computational approaches validate experimental toxicity profiles of this compound?

- QSAR models : Predict acute oral toxicity (LD₅₀ ~300 mg/kg, H302) based on carbamate and aromatic substructures .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic activation risks (e.g., CYP3A4 inhibition) .

Methodological Best Practices

Q. How to address low yields in large-scale synthesis?

- Scale-up adjustments : Replace column chromatography with precipitation (e.g., hexane/EtOAc) to reduce losses .

- Reaction monitoring : Use inline IR or HPLC to detect intermediate formation (e.g., active ester intermediates in amide coupling) .

Q. What are the limitations of using mass spectrometry for purity assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.